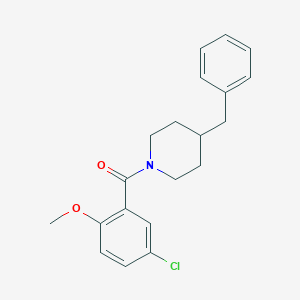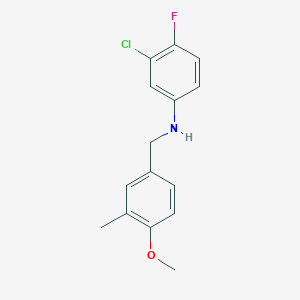
4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine is a chemical compound that belongs to the piperidine family. It is a synthetic compound that has been widely used in scientific research. The compound has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine is based on its ability to inhibit the reuptake of dopamine by the DAT. The compound binds to the DAT and prevents the uptake of dopamine into the presynaptic neuron, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration leads to an enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to increase locomotor activity and induce stereotypic behaviors in animals. It has also been found to increase dopamine release in the striatum and nucleus accumbens, two brain regions that are involved in reward and motivation. The compound has also been found to increase the expression of immediate early genes such as c-fos, which are markers of neuronal activation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine is its high selectivity for the DAT. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, the compound has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. The compound is also sensitive to light and air, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of 4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine. One direction is to study the role of dopamine in various neurological and psychiatric disorders such as schizophrenia, depression, and Parkinson's disease. Another direction is to develop new compounds that target the DAT with higher potency and selectivity. Finally, the use of this compound in combination with other drugs could lead to the development of new treatments for addiction and other disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. The compound has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects. The compound has a high selectivity for the DAT, which makes it a useful tool for studying the role of dopamine in various physiological processes. The compound has limitations in terms of its short half-life and sensitivity to light and air, which requires careful handling and storage. There are several future directions for the study of this compound, including the study of its role in various neurological and psychiatric disorders and the development of new compounds with higher potency and selectivity.
Synthesemethoden
The synthesis of 4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine has been achieved using various methods. One of the most common methods is the reaction of 5-chloro-2-methoxybenzoic acid with benzylamine and piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields the desired product in good yield and purity. Other methods such as the use of N-acyl piperidine derivatives have also been reported.
Wissenschaftliche Forschungsanwendungen
4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine has been widely used in scientific research. It has been found to be a potent and selective inhibitor of the dopamine transporter (DAT). The compound has been used to study the role of dopamine in various physiological processes such as reward, motivation, and addiction. It has also been used to study the mechanism of action of drugs that target the DAT, such as cocaine and amphetamines.
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-24-19-8-7-17(21)14-18(19)20(23)22-11-9-16(10-12-22)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJBIKDJHQQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)



![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)
